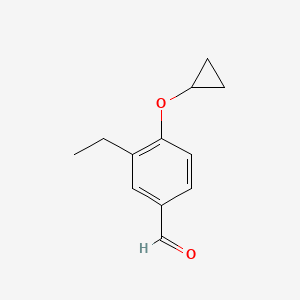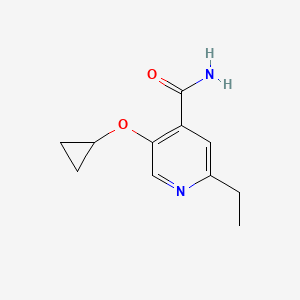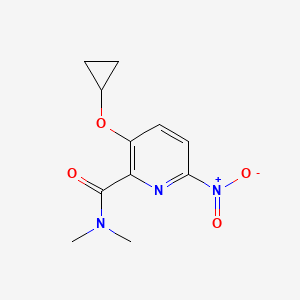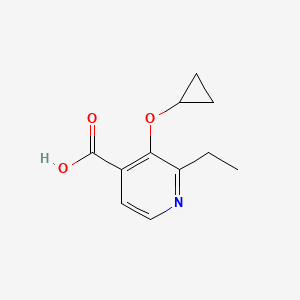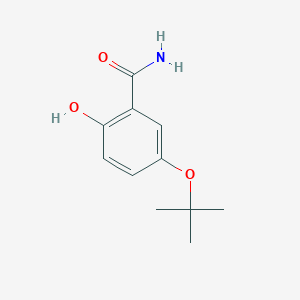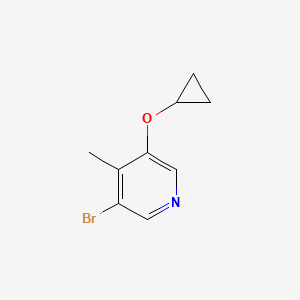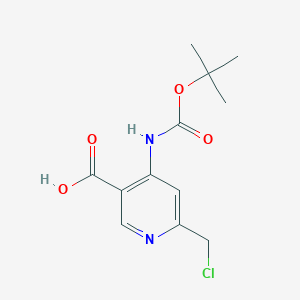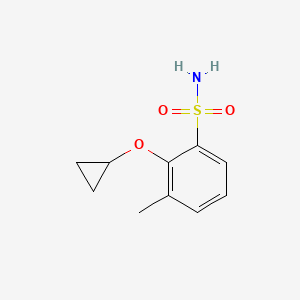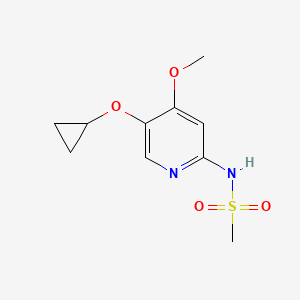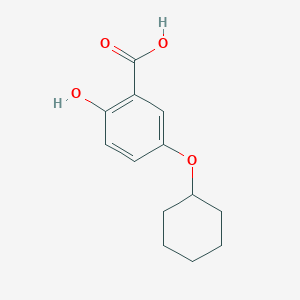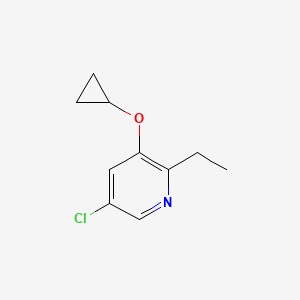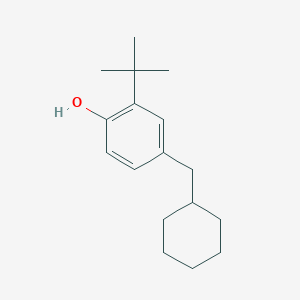
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopropoxy group, an aminomethyl group, and an isonicotinamide core, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide typically involves multiple steps, starting with the preparation of the isonicotinamide core. One common method involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with methylamine to produce N-methylisonicotinamide. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group. Finally, the aminomethyl group is added via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance the compound’s binding affinity. The isonicotinamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)phenol: Shares the aminomethyl group but lacks the cyclopropoxy and isonicotinamide components.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but differs significantly in structure.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler compounds.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
2-(aminomethyl)-5-cyclopropyloxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-11(15)9-4-7(5-12)14-6-10(9)16-8-2-3-8/h4,6,8H,2-3,5,12H2,1H3,(H,13,15) |
InChIキー |
QBLFNHXQJOTEGF-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=NC(=C1)CN)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


